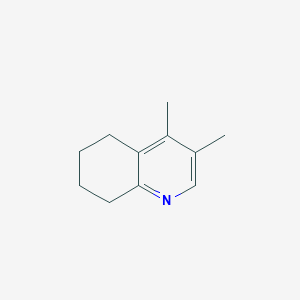

3,4-Dimethyl-5,6,7,8-tetrahydroquinoline

Description

3,4-Dimethyl-5,6,7,8-tetrahydroquinoline (C₁₁H₁₅N) is a tetrahydroquinoline derivative with methyl substituents at the 3- and 4-positions of the aromatic ring. This compound belongs to a class of heterocyclic structures widely studied for their pharmacological and industrial applications. The tetrahydroquinoline core is a key motif in natural products and synthetic drugs, with substituent positions critically influencing reactivity and biological activity .

Properties

IUPAC Name |

3,4-dimethyl-5,6,7,8-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-7-12-11-6-4-3-5-10(11)9(8)2/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRATDSBBLBUDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2CCCCC2=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60483815 | |

| Record name | Quinoline, 5,6,7,8-tetrahydro-3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56717-36-3 | |

| Record name | Quinoline, 5,6,7,8-tetrahydro-3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethyl-5,6,7,8-tetrahydroquinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,4-dimethylphenylamine with cyclohexanone in the presence of a catalyst such as sulfuric acid can yield the desired tetrahydroquinoline derivative. Another method involves the reduction of 3,4-dimethylquinoline using hydrogenation techniques with catalysts like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes typically use high-pressure hydrogen gas and metal catalysts to achieve the reduction of quinoline derivatives. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Further reduction can lead to fully saturated quinoline derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Halogenation, nitration, and sulfonation are examples of such reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Fully saturated quinoline derivatives.

Substitution: Halogenated, nitrated, or sulfonated tetrahydroquinoline derivatives.

Scientific Research Applications

3,4-Dimethyl-5,6,7,8-tetrahydroquinoline has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its derivatives are used in the development of new materials with specific properties.

Biology: This compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural similarity to bioactive molecules makes it a candidate for drug development.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-5,6,7,8-tetrahydroquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Activity Variance: The 2-methyl-5-hydroxy-THQ exhibits notable analgesic activity, underscoring the impact of hydroxyl and methyl group positioning . In contrast, diaryl-THQs require demethylation for activation, suggesting that electron-donating groups (e.g., methyl) may stabilize intermediates .

Physicochemical Properties

Key Observations :

Q & A

Q. What are the most reliable synthetic routes for preparing 3,4-dimethyl-5,6,7,8-tetrahydroquinoline?

- Methodological Answer : A common approach involves functionalizing the tetrahydroquinoline core via lithio-intermediates. For example, 8-lithio derivatives of tetrahydroquinolines react with electrophiles like carbon dioxide or alkyl halides to introduce substituents . Alternatively, catalytic hydrogenation of quinoline derivatives under high-pressure H₂ (e.g., 3000 psig) can yield tetrahydroquinoline intermediates, though regioselectivity depends on catalyst choice (e.g., NiMoS₂) . For methyl substituents, Friedel-Crafts alkylation or directed ortho-metalation may be employed, followed by quenching with methylating agents.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography resolves the bicyclic structure and substituent positions (e.g., 50% probability displacement ellipsoids for hydrogen atoms) .

- NMR spectroscopy (¹H, ¹³C) identifies methyl groups (δ ~1.2–1.5 ppm for CH₃) and aromatic protons (δ ~6.5–7.5 ppm). ³¹P NMR can track ligand coordination in metal complexes .

- Mass spectrometry confirms molecular weight (C₁₁H₁₅N, MW 161.24 g/mol) and fragmentation patterns.

Q. What are the typical reactivity patterns of 3,4-dimethyltetrahydroquinoline in substitution reactions?

- Methodological Answer : The 3,4-dimethyl groups sterically hinder electrophilic substitution at adjacent positions. However, the nitrogen atom in the tetrahydroquinoline ring can undergo alkylation or acylation. For example, reaction with alkyl halides in the presence of NaH yields N-alkylated derivatives, while treatment with acyl chlorides forms amides . Oxidation with KMnO₄ selectively targets the saturated ring, yielding quinoline derivatives .

Advanced Research Questions

Q. How do methyl substituents at the 3,4 positions influence catalytic hydrogenation pathways in hydrodenitrogenation (HDN)?

- Methodological Answer : In HDN of quinoline, methyl groups alter the stability of intermediates. For instance, 5,6,7,8-tetrahydroquinoline (58THQ) is a key intermediate, and methyl substituents may slow further hydrogenation to decahydroquinoline (DHQ) due to steric effects. Kinetic studies show that hydrogenolysis of o-propylaniline (OPA) is rate-limiting, but substituents like methyl can shift the rate-determining step by stabilizing intermediates . Comparative studies with chloro- or trifluoromethyl-substituted analogs (e.g., 6-chloro-8-trifluoromethyl derivatives) reveal substituent-dependent activation barriers .

Q. What strategies resolve contradictions in kinetic data for tetrahydroquinoline derivatives under varying reaction conditions?

- Methodological Answer : Contradictions arise from differing catalyst systems or solvent effects. For example, Boul-Gheit and Abdou identified 1,2,3,4-tetrahydroquinoline (14THQ) cracking as rate-limiting, while Doelman and Vlugter attributed it to β-propylaniline hydrogenolysis . To reconcile these, controlled batch reactor experiments with in-situ NMR or GC-MS monitoring are recommended. Lumping intermediates (e.g., combining cis/trans-DHQ concentrations) simplifies kinetic models but requires validation via isotopic labeling .

Q. How can bifunctional 3,4-dimethyltetrahydroquinoline derivatives be synthesized for targeted biological activity?

- Methodological Answer : Bifunctional derivatives (e.g., 4,4'-(1,4-phenylenediamine)di(tetrahydroquinoline)) are synthesized via cross-coupling reactions. The 8-lithio intermediate reacts with bifunctional electrophiles like diisocyanates or dihalides, followed by hydrolysis . For biological studies, substituent positioning is critical: methyl groups enhance lipophilicity, while ester or amide functionalities (e.g., ethyl 7-carboxylate derivatives) improve solubility and enzyme interaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.